molecular formula C14H11NOS B8803856 2-phenyl-4H-1,4-benzothiazin-3-one CAS No. 38533-19-6

2-phenyl-4H-1,4-benzothiazin-3-one

Cat. No.: B8803856
CAS No.: 38533-19-6
M. Wt: 241.31 g/mol
InChI Key: DLALSZUJBMNOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-4H-1,4-benzothiazin-3-one is a synthetically derived small molecule belonging to the benzothiazinone class of heterocyclic compounds, which are characterized by a benzene ring fused with a 1,4-thiazinone ring . This structural motif is of significant interest in medicinal chemistry and pharmacological research due to its wide spectrum of reported biological activities. The scaffold is known to be a key building block of naturally occurring pheomelanin pigments and has been strongly associated with diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antioxidant effects . Particularly, this compound and its close structural analogues have demonstrated notable potential as acetylcholinesterase (AChE) inhibitors . AChE is a critical enzyme in the central nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibiting AChE is a established therapeutic strategy for managing neurodegenerative conditions, with research indicating that certain benzothiazinone derivatives exhibit inhibitory activity in specific brain regions such as the cerebral cortex . The compound's design often mimics functional groups of natural neurotransmitters, facilitating its interaction with biological targets . This makes it a valuable chemical tool for researchers investigating the cholinergic system and developing new therapeutic agents for diseases like Alzheimer's. This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

CAS No.

38533-19-6

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

2-phenyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C14H11NOS/c16-14-13(10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-14/h1-9,13H,(H,15,16)

InChI Key

DLALSZUJBMNOHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3S2

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key analogs of 2-phenyl-4H-1,4-benzothiazin-3-one include derivatives with variations in substituents on the phenyl ring or modifications to the benzothiazine core. These changes influence electronic properties, solubility, and biological activity.

Table 1: Substituent Effects on Key Derivatives
Compound Name Substituent(s) Biological Activity Key Structural Features References
This compound Phenyl at C2 Broad-spectrum potential (antimicrobial) Planar benzothiazine core, N–H···O hydrogen bonding
2-(4-Methylphenyl)-1,4-benzothiazin-3-one (3a) 4-Methylphenyl at C2 Not explicitly reported (structural analog) Increased lipophilicity, CH3 group enhances steric bulk
2-(4-Chlorophenyl)-1,4-benzothiazin-3-one (3b) 4-Cl at phenyl ring Enhanced antibacterial activity Electron-withdrawing Cl improves membrane penetration
2-(4-Nitrophenyl)-1,4-benzothiazin-3-one (3c) 4-NO2 at phenyl ring Reduced solubility, limited activity Strong electron-withdrawing effect disrupts binding
4-Butyl-6-nitro-2H-1,4-benzothiazin-3-one Butyl at N4, NO2 at C6 Unreported activity Bulky N4 substituent alters ring puckering
7-Methoxy-1,4-benzothiazin-3-one OCH3 at C7 Potential antioxidant activity Methoxy group enhances π-stacking interactions

Crystallographic and Conformational Differences

  • Ring Puckering :
    • The 1,4-benzothiazine core in 2-phenyl derivatives adopts a planar conformation, while N4-substituted analogs (e.g., 4-butyl-6-nitro) exhibit puckered geometries (Q = 0.6197 Å, θ = 64.42°) .
    • Substituents at C2 (e.g., 4-chlorobenzoylmethyl) induce intermolecular N–H···O hydrogen bonding, forming 1D chain structures that enhance crystalline stability .
Table 2: Crystallographic Parameters of Selected Derivatives
Compound Space Group Key Interactions Bond Angles (C–S–C) References
This compound P21/c N–H···O, C–H···O 104.29°
4-Butyl-6-nitro-2H-1,4-benzothiazin-3-one P21/c Van der Waals interactions 121.39°
4-[Triazolylmethyl] derivative Monoclinic C–H···N, π-π stacking 123.97°

Q & A

Q. What are the standard synthetic routes for 2-phenyl-4H-1,4-benzothiazin-3-one?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 2-aminothiophenol with β-aroylacrylic acids (e.g., 4-(4-chlorophenyl)-4-oxo-2-butenoic acid) in ethanol saturated with HCl gas. The product is recrystallized from methanol for purity . Alternative routes use 2-chloroacetic acid under alkaline aqueous conditions to form the benzothiazinone core, followed by phenyl group introduction .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The six-membered heterocycle adopts an intermediate conformation between twisted boat and chair. Intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice, forming one-dimensional chains. Software like SHELXL refines the structure, with H atoms constrained to riding positions .

Q. What preliminary assays are used to evaluate biological activity?

Antifungal activity is tested against Candida albicans using agar diffusion or microdilution assays. Derivatives are screened for binding to kinases (e.g., CK2) via molecular docking, followed by validation with enzymatic inhibition studies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction pathways for benzothiazinone derivatives?

Discrepancies in product formation (e.g., 1,5-benzothiazepines vs. 1,4-benzothiazin-3-ones) arise from reaction conditions. Density Functional Theory (DFT) calculates thermodynamic favorability of intermediates. For example, β-aroylacrylic acids under acidic conditions favor benzothiazinones due to ketone stabilization, while neutral conditions may yield benzothiazepines .

Q. What advanced techniques characterize electrochemical properties for corrosion inhibition studies?

Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) assess inhibition efficiency on mild steel in acidic media. Parameters like corrosion current density (icorr) and charge transfer resistance (Rct) quantify performance. Benzothiazinones adsorb via heteroatoms (S, N, O), forming protective films .

Q. How do puckering coordinates describe the conformational flexibility of the benzothiazinone ring?

Puckering amplitudes (e.g., Cremer-Pople parameters) quantify deviations from planarity. For this compound, the ring exhibits a puckering amplitude (Q) of ~0.5 Å and a phase angle (θ) near 30°, indicative of a chair-twist intermediate. MD simulations track conformational changes under solvation .

Q. What strategies optimize binding affinity toward protein targets like CK2?

Structure-activity relationship (SAR) studies modify substituents at C2 and C4. Molecular dynamics (MD) simulations (e.g., GROMACS) analyze ligand-protein stability over 100 ns trajectories. Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced binding via hydrophobic interactions and hydrogen bonding .

Methodological Considerations

  • Synthesis Optimization : Monitor reaction progress via TLC or HPLC. Recrystallization solvents (methanol, ethanol) affect yield and purity .
  • Computational Workflow :
    • Docking : AutoDock Vina for preliminary screening.
    • DFT : B3LYP/6-31G(d) basis set for geometry optimization .
  • Electrochemical Testing : Use a three-electrode cell (Pt counter, Ag/AgCl reference) in 2M H3PO4.

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